2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-14-9-20-22(21(16-5-3-2-4-6-16)17(11-25)23(26)31-20)24(28)27(14)12-15-7-8-18-19(10-15)30-13-29-18/h2-10,21H,12-13,26H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRUBPAGNIUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with significant pharmaceutical potential. Its complex structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C₃₂H₃₈N₄O₇
- Molecular Weight : 590.7 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy due to its known pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cytotoxicity Studies : The cytotoxic effects against various cancer cell lines have been evaluated. Compounds with similar structural features demonstrated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that our compound may exhibit similar effects .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
The compound's potential neuroprotective effects are also under investigation:
- CNS Activity : Pyridine derivatives have been shown to possess CNS depressant and neuroleptic activities . This suggests that our compound might interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Case Studies : Research involving related compounds indicated improvements in cognitive function in animal models of Alzheimer's disease, warranting further exploration into the neuroprotective properties of 2-amino derivatives .
Antimicrobial Properties
The antimicrobial activity of heterocyclic compounds has been well documented:
- Broad-Spectrum Activity : Compounds similar to our target have exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- In Vitro Studies : Preliminary studies indicated that modifications to the pyrano-pyridine structure could enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Cell Line/Organism | Reference |
|---|---|---|---|
| Compound A | Antitumor | MCF-7 | |
| Compound B | Neuroprotective | Rat Model | |
| Compound C | Antimicrobial | E. coli |
Case Studies
- Case Study 1 : A study on a derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .
- Case Study 2 : In vivo studies demonstrated that a related compound improved cognitive functions in Alzheimer’s disease models, indicating potential for therapeutic use in neurodegenerative conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds related to 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. In vitro studies demonstrate effectiveness against a range of bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Neuroprotective Effects
Another promising application is in neuroprotection. Some derivatives have shown the ability to protect neuronal cells from oxidative stress and neurotoxicity. This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrano[3,2-c]pyridine derivatives on human breast cancer cells. The results indicated that specific substitutions on the pyridine ring enhanced potency against MCF-7 cells .
- Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of several benzo[d][1,3]dioxole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzo[d][1,3]dioxole moiety significantly increased antibacterial activity .
- Neuroprotective Mechanism : A recent investigation into the neuroprotective properties of similar compounds highlighted their ability to reduce oxidative stress markers in neuronal cultures exposed to toxic agents. This study suggests that the compound could be beneficial in developing therapies for neurodegenerative conditions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Multicomponent Cyclization
The pyrano-pyridine core is typically synthesized via one-pot reactions involving malononitrile, aldehydes, and active methylene compounds. For example:
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Reagents : 3,4,5-Trimethoxybenzaldehyde, malononitrile, DMAP in ethanol .
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Mechanism : Knoevenagel condensation followed by cyclization.
Amino Group Modifications
The amino group at position 2 undergoes selective acylation:
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Example : Reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative .
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Applications : Enhances lipophilicity for pharmacokinetic optimization.
Carbonitrile Hydrolysis
Controlled hydrolysis of the nitrile group:
Electrophilic Aromatic Substitution
The benzodioxole ring undergoes nitration or sulfonation at the 5-position due to electron-donating methoxy groups :
Ring-Opening Reactions
Under strong acidic conditions (e.g., HBr/AcOH), the benzodioxole ring cleaves to form a catechol derivative, which can further oxidize to quinones .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the pyrano-pyridine ring.
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Photoreactivity : The carbonitrile group may undergo photoisomerization under UV light .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among related pyrano[3,2-c]pyridine derivatives are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Pyrano[3,2-c]pyridine Derivatives
Position 4 Substituent Effects
- Phenyl vs. Methoxyphenyl : The target compound’s phenyl group (unsubstituted) favors hydrophobic interactions, while the 4-methoxyphenyl derivative (443729-88-2) shows enhanced electron density, improving binding to polar enzyme active sites .
Position 6 Substituent Effects
- Benzo[d][1,3]dioxol-5-ylmethyl : Present in both the target compound and 443729-88-2, this group is associated with resistance to oxidative metabolism, prolonging half-life in vivo .
- Pyridinylmethyl (612049-25-9) : The pyridine ring introduces basicity, which may enhance solubility in acidic environments (e.g., gastrointestinal tract) .
Functional Group Interactions
- Cyano Group: The cyano group at position 3 in the target compound and analogs (e.g., 94988-86-0) acts as a hydrogen bond acceptor, critical for interactions with serine or threonine residues in enzymes .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
The compound is typically synthesized via a multicomponent reaction involving 3',4'-methylenedioxy-acetophenone, an aldehyde (e.g., benzaldehyde derivatives), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Key factors include stoichiometric control of ammonium acetate (8 equivalents) to drive the cyclocondensation reaction and purification via crystallization from DMF/ethanol (1:2 ratio) . Alternative methods involve refluxing intermediates with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (2 hours), followed by crystallization .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- 1H/13C NMR : Assign peaks using DMSO-d6 solvent. For example, the benzo[d][1,3]dioxole methylene protons appear as a singlet at δ ~4.35 ppm, while aromatic protons (phenyl and benzodioxole) resonate between δ 7.11–7.39 ppm .
- IR spectroscopy : Confirm the nitrile group (C≡N) via a sharp absorption band at ~2,219 cm⁻¹ and carbonyl (C=O) at ~1,650–1,720 cm⁻¹ .
- HRMS : Validate molecular weight with ESI-MS (e.g., [M+Na⁺] calculated at m/z 394.0167) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Replace ammonium acetate with ionic liquids (e.g., [BMIM]Br) to enhance cyclization efficiency .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) for solubility of intermediates, reducing reaction time by 30–40% .
- Temperature gradients : Stepwise heating (80°C → 120°C) minimizes side products like uncyclized intermediates .
Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H coupling and 1H-13C connectivity .
- X-ray crystallography : Validate stereochemistry and hydrogen bonding patterns. For example, crystal structures of analogous pyrano[3,2-c]pyridines reveal chair conformations in the dihydropyran ring, aiding in NMR peak assignment .
Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps). For example, electron-withdrawing groups on the phenyl ring increase electrophilicity, potentially enhancing antiproliferative activity .
- Molecular docking : Screen derivatives against target proteins (e.g., tubulin) using AutoDock Vina to prioritize synthesis .
Q. How to analyze structure-activity relationships (SAR) for antiproliferative activity?
- Substituent variation : Compare IC₅₀ values of analogs with different aryl groups. For example, 3-bromophenyl derivatives show 2.5× higher activity against MCF-7 cells than dichlorophenyl analogs, suggesting halogen size impacts steric interactions .
- Pharmacophore modeling : Identify critical motifs (e.g., nitrile, benzodioxole) for binding affinity using Schrödinger’s Phase .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
